molecular formula C21H19N3S2 B2387230 N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine CAS No. 478029-91-3

N-cyclopropyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2387230
CAS No.: 478029-91-3
M. Wt: 377.52
InChI Key: BFBYQNGESIMDDV-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a cyclopropyl group and a 4-methylbenzylsulfanyl group. The presence of these substituents imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of N-cyclopropyl-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of the cyclopropyl and 4-methylbenzylsulfanyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .

Chemical Reactions Analysis

N-cyclopropyl-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups. .

Scientific Research Applications

N-cyclopropyl-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of various cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s activity .

Comparison with Similar Compounds

N-cyclopropyl-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

  • N-cyclopropyl-2-(4-chlorobenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine
  • N-cyclopropyl-2-(4-fluorobenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine
  • N-cyclopropyl-2-(4-methoxybenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine These compounds share a similar core structure but differ in the substituents attached to the benzothieno[3,2-d]pyrimidine ring. The unique combination of substituents in N-cyclopropyl-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidin-4-amine imparts distinct chemical properties and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

N-cyclopropyl-2-[(4-methylphenyl)methylsulfanyl]-[1]benzothiolo[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S2/c1-13-6-8-14(9-7-13)12-25-21-23-18-16-4-2-3-5-17(16)26-19(18)20(24-21)22-15-10-11-15/h2-9,15H,10-12H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBYQNGESIMDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)NC4CC4)SC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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